![molecular formula C15H14ClNO B562258 2-メチル-6-[(3-メトキシフェニル)エチニル]ピリジン塩酸塩 CAS No. 823198-78-3](/img/structure/B562258.png)
2-メチル-6-[(3-メトキシフェニル)エチニル]ピリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride is a chemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is known for its applications in neurology research, particularly in the study of glutamate receptors and neurotransmission . This compound is also associated with research in various neurological conditions such as Alzheimer’s, Parkinson’s, and schizophrenia .
科学的研究の応用
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
The primary targets of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride are glutamate receptors . These receptors play a crucial role in neurotransmission, and they are involved in various neurological conditions such as Alzheimer’s, depression, epilepsy, and schizophrenia .
Mode of Action
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride interacts with its targets, the glutamate receptors, by acting as an enzyme agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Biochemical Pathways
Upon activation of the glutamate receptors, several biochemical pathways related to neurotransmission are affected . These include pathways involved in memory, learning, cognition, and nociception . The compound’s action can also influence the biochemical pathways related to various neurological conditions such as addiction, Alzheimer’s, depression, epilepsy, Huntington’s, Parkinson’s, schizophrenia, stroke, stress, anxiety, and inflammation .
Result of Action
The molecular and cellular effects of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride’s action are complex and depend on the specific neurological condition being targeted. Generally, by activating glutamate receptors, the compound can influence neuronal signaling and potentially alleviate symptoms associated with the aforementioned neurological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, individual factors such as a person’s genetic makeup, overall health, and presence of other medications can also affect the compound’s action and efficacy.
準備方法
The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-bromopyridine and 3-methoxyphenylacetylene.
Reaction Conditions: . This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Purification: The product is purified through recrystallization or column chromatography to obtain the final compound in its hydrochloride salt form.
化学反応の分析
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
類似化合物との比較
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine: This compound shares a similar structure but lacks the hydrochloride salt form.
6-Methyl-2-[(3-methoxyphenyl)ethynyl]pyridine: Another closely related compound with slight variations in the position of functional groups.
特性
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVEMBFNIKUJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735885 |
Source


|
| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823198-78-3 |
Source


|
| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
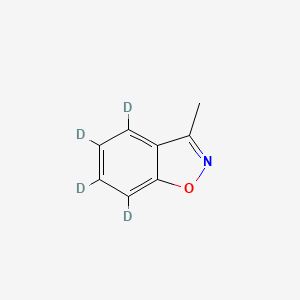
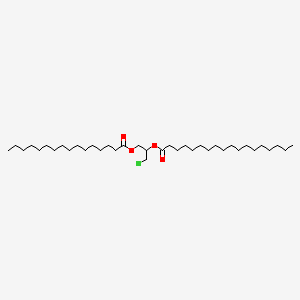
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
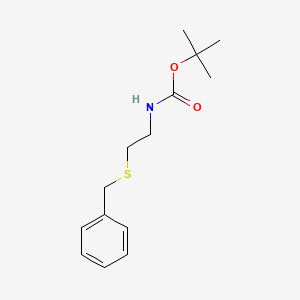
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
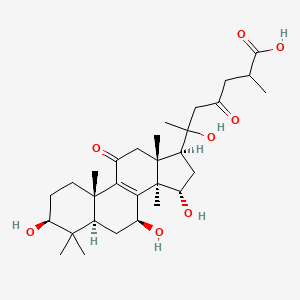
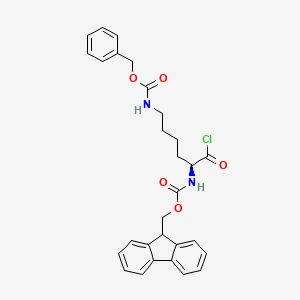
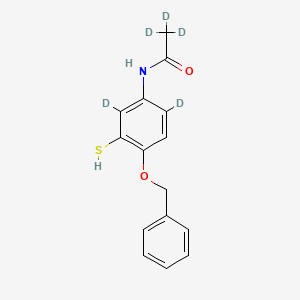

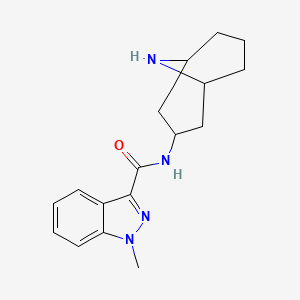
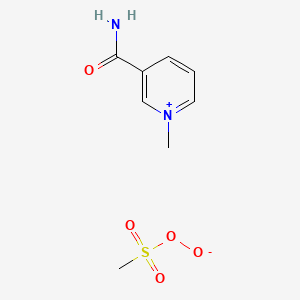
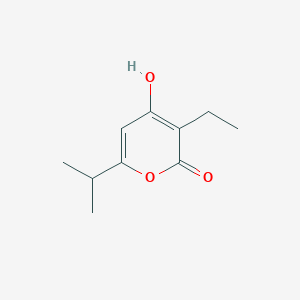

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
